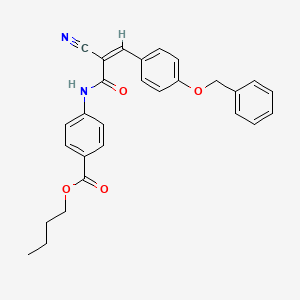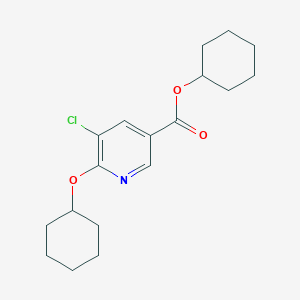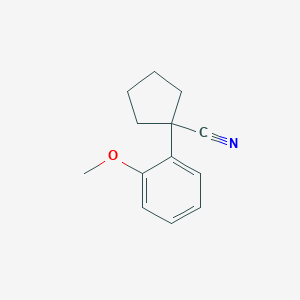
(Z)-butyl 4-(3-(4-(benzyloxy)phenyl)-2-cyanoacrylamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Z)-butyl 4-(3-(4-(benzyloxy)phenyl)-2-cyanoacrylamido)benzoate” is a complex organic compound. It contains a benzyloxy group, which is a benzene ring attached to an oxygen atom, and a butyl group, which is a four-carbon alkyl chain . The compound also features a cyanoacrylamido group, which includes a nitrile (-CN) and an amide (-CONH2) functional group.
Wissenschaftliche Forschungsanwendungen
Synthesis and Radiolabeling for Environmental and Mode of Action Studies
- Herbicidal Applications : A study on ZJ0273, a compound with structural similarities, focused on its synthesis with tritium and carbon-14 labeling. These labeled compounds were developed to trace the environmental behavior, metabolism, and mode of action of ZJ0273 as a herbicide, indicating a direct application in understanding the ecological impact and efficacy of such chemicals (Yang, Ye, & Lu, 2008).
Novel Pharmaceutical Applications
- Anti-inflammatory Pharmaceuticals : Research into NOSH-Aspirin, a novel class of anti-inflammatory pharmaceuticals that release nitric oxide and hydrogen sulfide, showcases the potential pharmaceutical applications of complex benzoate derivatives. These compounds demonstrated significant efficacy in inhibiting the growth of various human cancer cell lines, suggesting their potential in cancer treatment (Kodela, Chattopadhyay, & Kashfi, 2012).
Materials Science and Polymer Research
- Liquid Crystal Research : The study of the thermal stability of smectic phases in para-phenylene systems incorporating ester linkages investigates the substituent effect on liquid crystal materials. This research contributes to the development of advanced materials with specific thermal and electro-optical properties (Takenaka et al., 1990).
- Polyamide Synthesis : Another study focused on the synthesis of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol. These polyamides showed excellent solubility, thermal stability, and could be used to produce transparent, flexible, and tough films, indicating their potential in high-performance material applications (Hsiao, Yang, & Chen, 2000).
Catalysis and Environmental Degradation
- Catalytic Activity in Oxidation Reactions : Research on hybrid silsesquioxane/benzoate Cu7-complexes explored their synthesis, unique cage structure, and catalytic activity in oxidation reactions. These complexes were found to efficiently catalyze the oxidation of alkanes and alcohols, highlighting their potential as catalysts in organic synthesis and industrial processes (Bilyachenko et al., 2022).
Biodegradation Studies
- Herbicide Degradation by Microorganisms : A novel and broad-spectrum herbicide, ZJ0273, was studied for its degradation by Amycolatopsis sp. M3-1 isolated from soil. This research contributes to understanding the biodegradation pathways of herbicides, which is crucial for assessing their environmental impact and for developing strategies for their removal from ecosystems (Cai et al., 2012).
Zukünftige Richtungen
Future research on “(Z)-butyl 4-(3-(4-(benzyloxy)phenyl)-2-cyanoacrylamido)benzoate” could focus on elucidating its synthesis process, molecular structure, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields, such as medicine or materials science, could be explored .
Eigenschaften
IUPAC Name |
butyl 4-[[(Z)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4/c1-2-3-17-33-28(32)23-11-13-25(14-12-23)30-27(31)24(19-29)18-21-9-15-26(16-10-21)34-20-22-7-5-4-6-8-22/h4-16,18H,2-3,17,20H2,1H3,(H,30,31)/b24-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZJHQITWUWNHL-MOHJPFBDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-butyl 4-(3-(4-(benzyloxy)phenyl)-2-cyanoacrylamido)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,5-dimethylbenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2974697.png)


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2974702.png)
![3-[(4-allylpiperazino)carbonyl]-6-butylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2974703.png)
![N-cyclohexyl-3-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide](/img/structure/B2974705.png)

![3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-propionic acid](/img/structure/B2974709.png)
![N-(2,3-dimethoxybenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2974711.png)
![3-chloro-2-[2-(phenylsulfonyl)-1H-pyrrol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2974713.png)


![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)urea](/img/structure/B2974718.png)
![1-(2,5-dimethoxyphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2974720.png)